molecular formula C8H6ClNO2S B1455581 4-Cyano-3-methylbenzene-1-sulfonyl chloride CAS No. 942199-57-7

4-Cyano-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B1455581
CAS No.: 942199-57-7
M. Wt: 215.66 g/mol
InChI Key: JGIAWVZWYDFMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S. It is a derivative of benzene, characterized by the presence of a cyano group (-CN) at the 4-position, a methyl group (-CH3) at the 3-position, and a sulfonyl chloride group (-SO2Cl) at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-cyano-3-methylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyano-3-methylbenzene-1-sulfonyl chloride has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Employed in the development of pharmaceutical agents due to its ability to form sulfonamide linkages.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Biological Studies: Acts as a reagent in biochemical assays and studies involving enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-Cyano-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate linkages, which are crucial in various chemical and biological processes. The cyano group can also participate in reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Uniqueness: 4-Cyano-3-methylbenzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (cyano) and electron-donating (methyl) groups influences its chemical behavior, making it a versatile compound in various applications .

Properties

IUPAC Name

4-cyano-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-6-4-8(13(9,11)12)3-2-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIAWVZWYDFMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277302
Record name 4-Cyano-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942199-57-7
Record name 4-Cyano-3-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942199-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The titled compound was prepared analogously to 4-cyano-3-ethoxy-benzenesulfonyl chloride (Intermediate 127c) by replacing 2-ethoxy-4-nitro-benzonitrile with 2-methyl-4-nitro-benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-3-methylbenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Cyano-3-methylbenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Cyano-3-methylbenzene-1-sulfonyl chloride
Reactant of Route 4
4-Cyano-3-methylbenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Cyano-3-methylbenzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Cyano-3-methylbenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.